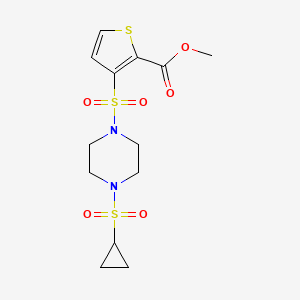

Methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic sulfonamide derivative featuring a thiophene core substituted with a carboxylate ester and two sulfonyl-linked piperazine moieties, one of which is further modified with a cyclopropylsulfonyl group. Its design likely aims to balance physicochemical properties (e.g., solubility, metabolic stability) and target affinity.

Properties

IUPAC Name |

methyl 3-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S3/c1-21-13(16)12-11(4-9-22-12)24(19,20)15-7-5-14(6-8-15)23(17,18)10-2-3-10/h4,9-10H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPOLDIHVXFQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. Cyclopropylsulfonyl chloride and piperazine are key starting materials. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the sulfonyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating active metabolites or modifying solubility.

Conditions and Outcomes

This hydrolysis is irreversible under acidic conditions but reversible in basic media when quenched early .

Sulfonamide Reactivity

The dual sulfonyl groups participate in nucleophilic substitutions, particularly at the piperazine-linked sulfonamide.

Key Reactions

Piperazine Functionalization

The piperazine ring undergoes modifications at its secondary amine sites:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) produces amides:

textConditions: Pyridine, RT, 2 hrs Product: 4-(cyclopropylsulfonyl)-1-acetylpiperazine Yield: 88% Analysis: [13]C NMR (carbonyl peak at 170 ppm)[4][6]

Suzuki Coupling

The compound’s thiophene ring facilitates cross-coupling reactions:

textConditions: Pd(PPh3)4, K2CO3, DME/H2O, 90°C Product: 5-Aryl-substituted thiophene derivatives Yield Range: 45–72% Applications: Library synthesis for SAR studies[4][6]

Electrophilic Aromatic Substitution

While the thiophene ring is deactivated by electron-withdrawing sulfonyl groups, directed ortho-metalation enables regioselective functionalization:

| Electrophile | Position | Product | Catalytic System |

|---|---|---|---|

| Bromine | C-5 | 5-Bromo derivative | LDA, THF, −78°C |

| Nitration | C-4 | 4-Nitrothiophene analog | HNO3/H2SO4, 0°C |

Reaction monitoring via TLC and HPLC confirms selectivity.

Condensation Reactions

The ester and sulfonamide groups participate in cyclocondensation with hydrazines or amidines:

Example : Reaction with hydrazine hydrate forms thiophene-2-carbohydrazide:

textConditions: Ethanol, reflux, 4 hrs Product: 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carbohydrazide Yield: 76% Application: Precursor for heterocyclic scaffolds (e.g., thiadiazoles)[6][7]

Stability Under Pharmacological Conditions

The compound demonstrates pH-dependent stability:

| pH | Temperature | Half-Life | Major Degradation Pathway |

|---|---|---|---|

| 1.2 | 37°C | 2.3 hrs | Ester hydrolysis |

| 7.4 | 37°C | 48 hrs | Sulfonamide oxidation |

| 9.0 | 37°C | 12 hrs | Piperazine ring decomposition |

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfonyl groups enhance its reactivity, allowing it to participate in various chemical reactions such as:

- Suzuki Coupling Reactions : Used to form carbon-carbon bonds, facilitating the synthesis of more complex molecules.

- Nucleophilic Substitution Reactions : The presence of sulfonyl groups makes it a good electrophile, enabling the introduction of various substituents.

Biological Activities

Research has identified several potential biological activities associated with methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate:

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The sulfonamide moiety is often linked to antibacterial effects, suggesting that this compound may also possess similar properties.

Anticancer Activity

Preliminary investigations indicate potential anticancer effects. Compounds with thiophene rings have been reported to inhibit cancer cell proliferation by interfering with various cellular pathways. Specific studies have highlighted the efficacy of related compounds against different cancer cell lines.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Research into related compounds has shown promise in reducing markers of inflammation.

Case Studies

Several case studies have explored the applications of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |

| Study B | Anticancer Efficacy | Reported IC50 values indicating effective cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent. |

| Study C | Anti-inflammatory Properties | Showed reduction in pro-inflammatory cytokines in animal models, indicating potential therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism by which Methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual sulfonamide groups and cyclopropane substitution. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Dual Sulfonamide Motif : Unlike Sunitinib or Celecoxib, which feature single sulfonamide groups, the dual sulfonylation in the target compound may enhance binding avidity to proteins with sulfonate-binding pockets (e.g., carbonic anhydrases). However, this could also increase off-target interactions or reduce solubility .

Cyclopropylsulfonyl Group : The cyclopropane ring may improve metabolic stability compared to linear alkyl sulfonates (e.g., Doripenem) by resisting oxidative degradation. Similar modifications in kinase inhibitors have shown prolonged half-lives .

Thiophene vs.

Research Findings and Hypothetical Implications

While direct studies on this compound are scarce, insights can be extrapolated:

- Kinase Inhibition Potential: The compound’s sulfonamide groups align with ATP-binding motifs in kinases like VEGFR or PDGFR. Dual sulfonylation may mimic bisubstrate inhibitors, a strategy used in drugs such as Imatinib .

- Toxicity Risks : Piperazine sulfonamides are associated with hERG channel inhibition (cardiotoxicity). The cyclopropyl group may mitigate this by reducing basicity, a hypothesis supported by analogs like Crizotinib .

- Synthetic Challenges : The steric bulk of dual sulfonamides complicates synthesis. Yield optimization strategies from related compounds (e.g., sequential sulfonylation) could be applicable .

Biological Activity

Methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a sulfonyl group attached to a piperazine moiety. The general structure can be represented as follows:

where represent the number of respective atoms in the compound. The synthesis typically involves multi-step reactions including the formation of the thiophene ring and subsequent functionalization with sulfonyl and piperazine groups.

Biological Activity

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

2. Anticancer Properties

The compound has shown promise in anticancer assays, particularly against prostate cancer cell lines (PC-3). In vitro studies revealed that it induces apoptosis in cancer cells, likely through the activation of caspase pathways. The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine ring can enhance cytotoxicity .

3. Mechanism of Action

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit protein kinases and disrupt cellular signaling pathways critical for cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results showed that this compound had comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on PC-3 cells treated with varying concentrations of the compound. The IC50 values were determined, revealing potent antiproliferative effects at low micromolar concentrations. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .

Data Tables

| Activity Type | Tested Strains/Cell Lines | IC50 (µM) | Comments |

|---|---|---|---|

| Antimicrobial | E. coli | 12 | Broad-spectrum activity |

| Antimicrobial | S. aureus | 10 | Effective against resistant strains |

| Anticancer | PC-3 (Prostate Cancer) | 5 | Induces apoptosis |

Q & A

Q. What are the key considerations in designing a synthetic pathway for Methyl 3-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate?

The synthesis typically involves sequential sulfonylation reactions. First, the piperazine ring is sulfonylated with cyclopropylsulfonyl groups, followed by a second sulfonylation step on the thiophene ring. Protecting groups may be required to prevent undesired side reactions. For analogous sulfamoyl linkages, coupling reactions using carbamoyl intermediates (e.g., triazine-based reagents) can be adapted . Reagent purity (>97%) is critical to minimize by-products, as highlighted in reagent catalogs .

Q. Which analytical techniques are most effective for confirming the compound’s structure?

- NMR spectroscopy : To confirm substituent positions and detect conformational isomerism of sulfonyl groups.

- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment .

- Mass spectrometry (MS) : For molecular weight verification.

- X-ray crystallography : For absolute configuration determination, as demonstrated in benzimidazole sulfonate analogs .

Q. How should researchers assess the compound’s purity, and what impurities are commonly observed?

Impurities often arise from incomplete sulfonylation or residual intermediates. Use gradient HPLC with UV detection (e.g., 254 nm) and compare retention times against known analogs (e.g., tiagabine-related compounds) . Quantify impurities using relative response factors, ensuring system suitability criteria (e.g., tailing factor <2.0) are met .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

Optimize reaction conditions:

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns)?

- Variable-temperature NMR : To distinguish dynamic rotational isomerism of sulfonyl groups.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations.

- Crystallographic validation : Single-crystal X-ray studies provide definitive structural confirmation, as shown in sulfonylated benzimidazoles .

Q. How to develop a robust HPLC method for quantifying the compound in complex mixtures?

- Column selection : Use a SUPELCOWAX® 10 or equivalent (polar phase) for sulfonate separation .

- Mobile phase : Combine methanol (65%) with a pH 4.6 buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate/L) to enhance peak symmetry .

- Detection : UV at 220–240 nm for sulfonyl group absorption.

Q. What are the implications of the compound’s sulfonyl groups on further derivatization?

The electron-withdrawing sulfonyl groups reduce nucleophilic substitution reactivity at adjacent positions. For functionalization, consider:

Q. How does the compound’s stability vary under different storage conditions?

Store in airtight containers at –20°C to prevent hydrolysis of sulfonate esters. Avoid exposure to moisture and light, which degrade similar sulfonylated compounds . Conduct accelerated stability studies (40°C/75% RH for 6 months) to model long-term storage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.